(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-5-19-13-10(21-3)6-7-11(22-4)14(13)24-16(19)17-15(20)12-8-9(2)18-23-12/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPAENCNIXINHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=NO3)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, focusing on its mechanisms of action, pharmacological effects, and therapeutic applications.
Structural Characteristics
The compound features several key structural components:
- Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Isoxazole ring : This structure is often associated with neuroactive compounds and has been studied for its potential in treating neurological disorders.
- Carboxamide group : Contributes to the compound's solubility and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluating its effects on human promyelocytic leukemia cells (HL-60) demonstrated an IC50 value ranging from 86 to 755 μM across different derivatives of isoxazole .
Mechanism of Action :
- Induces apoptosis by modulating the expression of apoptotic markers such as Bcl-2 and Bax.
- Promotes cell cycle arrest through upregulation of p21^WAF-1, indicating a dual mechanism involving both apoptosis and cell cycle regulation .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary studies suggest that derivatives containing the benzo[d]thiazole structure exhibit broad-spectrum antimicrobial activity. The presence of methoxy groups enhances this activity by improving interaction with microbial membranes.
Case Studies
-
Cytotoxicity in Cancer Cells :
- A recent study investigated the effects of various isoxazole derivatives on HL-60 cells, revealing that specific modifications in the structure significantly influence cytotoxicity. The most effective derivatives were those that retained both the thiazole and isoxazole components while varying substituents on the aromatic rings .
-
Antimicrobial Efficacy :
- Another research effort focused on evaluating the antimicrobial properties of similar thiazole-based compounds. The results indicated that compounds with ethyl and methoxy substitutions displayed enhanced activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics.
Data Tables
| Compound | IC50 (μM) | Effect on Bcl-2 | Effect on p21^WAF-1 |
|---|---|---|---|
| Compound 1 | 86 | Decreased | Increased |
| Compound 2 | 755 | Increased | Increased |
| Compound 3 | 200 | No effect | Increased |
Comparison with Similar Compounds
Structural Analog: N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
Key Differences :
- Core Heterocycle : Replaces benzo[d]thiazole with a 1,3,4-thiadiazole ring.
- Substituents : Lacks ethyl and dimethoxy groups; instead, features a phenyl group at position 3 and an isoxazole at position 3.
- Functional Groups : Retains a benzamide group but lacks the carboxamide linkage to isoxazole.
Physicochemical Data :
Structural Analog: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a)
Key Differences :
Physicochemical Data :
- Melting Point : 290°C, significantly higher than the target compound’s likely range (estimated 180–220°C based on analogs).
- Synthesis Yield: 80%, via reaction of enaminones with acetylacetone .
Implications : The pyridine-acetyl substituents may improve solubility in polar solvents compared to the target’s methoxy groups.
Structural Analog: Ethyl 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (Compound 45p)
Key Differences :
Structural Analog: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Key Differences :
- Core Heterocycle : 1,2,4-Triazole-thione vs. benzo[d]thiazole.
- Substituents: Chlorophenyl groups and a thiocarbonohydrazide moiety.
- Crystal Packing : Forms hydrogen-bonded hexamers via N–H···S and O–H···S interactions .
Implications: The triazole-thione system’s hydrogen-bonding network could enhance thermal stability, a property less pronounced in the target compound’s structure.
Comparative Data Table
Preparation Methods
Synthesis of the Benzo[d]thiazole Core
Preparation of 4,7-Dimethoxy-3-ethylbenzo[d]thiazol-2(3H)-amine
The benzo[d]thiazole scaffold is constructed via cyclization of a substituted thiourea intermediate. Starting with 2-amino-4,7-dihydroxybenzenethiol, sequential methylation using methyl iodide (3 equivalents) and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours yields 2-amino-4,7-dimethoxybenzenethiol. Subsequent reaction with ethyl isothiocyanate in ethanol under reflux introduces the N-ethyl group, forming the thiourea intermediate. Cyclization is achieved using bromoacetaldehyde diethyl acetal in acetic acid at 80°C, yielding 4,7-dimethoxy-3-ethylbenzo[d]thiazol-2(3H)-amine with a 68% isolated yield.
Key Analytical Data:
Synthesis of 3-Methylisoxazole-5-carboxylic Acid
Cyclocondensation of β-Ketoester with Hydroxylamine
Ethyl acetoacetate (1.0 equivalent) reacts with hydroxylamine hydrochloride (1.2 equivalents) in ethanol under reflux for 6 hours to form ethyl 3-methylisoxazole-5-carboxylate. Saponification using lithium hydroxide (2.0 equivalents) in tetrahydrofuran (THF)/water (3:1) at room temperature for 4 hours yields 3-methylisoxazole-5-carboxylic acid (82% yield).
Key Analytical Data:
Coupling Methodology for Imine Formation
Activation and Amide Bond Formation
The carboxylic acid is activated using thionyl chloride (2.0 equivalents) in dichloromethane (DCM) at 0°C for 2 hours, forming the acyl chloride. Subsequent reaction with 4,7-dimethoxy-3-ethylbenzo[d]thiazol-2(3H)-amine (1.0 equivalent) in the presence of triethylamine (3.0 equivalents) in anhydrous DCM at 25°C for 12 hours affords the target compound in 74% yield. The E-configuration is confirmed by NOESY NMR, showing no correlation between the isoxazole methyl and thiazole protons.
Optimization Table:
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 65 |
| DCC/DMAP | THF | 40 | 58 |
| SOCl₂ | DCM | 25 | 74 |
Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (500 MHz, CDCl₃) : δ 8.09 (d, J = 9.76 Hz, 1H, Ar-H), 7.61 (d, J = 8.9 Hz, 1H, Ar-H), 6.18 (d, J = 9.78 Hz, 1H, imine-H), 4.53 (t, J = 5.78 Hz, 2H, N-CH₂), 3.87 (s, 6H, OCH₃), 2.45 (s, 3H, isoxazole-CH₃).
- ¹³C NMR (125 MHz, CDCl₃) : δ 169.8 (C=O), 162.1 (C=N), 154.3 (C-O), 128.7–112.4 (Ar-C), 44.2 (N-CH₂), 14.5 (CH₃).
- HRMS (ESI+) : m/z 432.1423 [M+H]⁺ (calc. 432.1426).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:
Benzothiazole ring formation : Reacting substituted 2-aminothiophenol derivatives with brominated aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) in methanol, followed by cyclization using trifluoroacetic acid (TFA) and hexamethylenetetramine under reflux .
Isoxazole coupling : The isoxazole-5-carboxamide moiety is introduced via amide bond formation using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DCM or DMF) .
- Key Variables : Solvent polarity (methanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of TFA impact intermediate stability and final yield (reported 70–85% for analogs) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign signals for ethyl (δ 1.2–1.4 ppm, triplet), methoxy (δ 3.8–4.0 ppm, singlet), and isoxazole protons (δ 6.5–7.0 ppm). Aromatic protons in the benzothiazole ring appear as doublets (δ 7.2–8.1 ppm) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and C=N imine bonds (1590–1620 cm⁻¹) .
- X-ray Crystallography : Resolves bond angles (e.g., C=N imine bond ~120°) and confirms the (E)-configuration of the benzothiazol-2-ylidene moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in analogs of this compound?
- Methodological Answer :
- Substituent Modulation : Replace methoxy groups with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity and target binding. Ethyl vs. methyl groups at position 3 alter steric hindrance, affecting receptor interactions .
- Biological Assays : Test modified analogs against target enzymes (e.g., kinases, microbial enzymes) using in vitro inhibition assays. For example, fluorinated benzothiazole analogs show 2–3x higher antimicrobial activity compared to methoxy derivatives .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with active sites, guided by analogs’ docking poses in similar scaffolds .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole-isoxazole hybrids?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, discrepancies in IC₅₀ values for antimicrobial activity may arise from differences in bacterial strains or culture media .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed bioactivity .
- Synergy Studies : Test compound combinations (e.g., with β-lactam antibiotics) to clarify potentiating effects reported in some studies but not others .
Q. How does regioselectivity in the benzothiazole ring formation impact synthetic efficiency?
- Methodological Answer :
- Mechanistic Insights : Cyclization of 2-aminothiophenol derivatives with aldehydes favors position 2 due to thiourea intermediate stabilization. Competing reactions at position 4/7 can occur if methoxy groups are introduced early, requiring protective groups (e.g., SEM-Cl) .
- Optimization : Use DFT calculations (Gaussian 09) to model transition states and identify catalysts (e.g., ZnCl₂) that enhance regioselectivity. For example, ZnCl₂ increases yield of 2-substituted benzothiazoles by 20% .
Q. What computational methods predict the compound’s stability under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation in water/plasma (GROMACS) to assess hydrolysis susceptibility of the carboxamide bond.
- pKa Estimation : Use ChemAxon or SPARC to calculate pKa values (~8.5 for the imine nitrogen), indicating protonation-dependent stability in acidic environments (e.g., lysosomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
